molecular formula C23H31N3O3 B605656 AT791

AT791

Cat. No.: B605656
M. Wt: 397.5 g/mol
InChI Key: JKFYWFWUJUHSMZ-UHFFFAOYSA-N
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Description

AT791 is a potent and orally bioavailable inhibitor of Toll-like receptor 7 and Toll-like receptor 9. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns and damage-associated molecular patterns. By inhibiting these receptors, this compound can modulate immune responses, making it a valuable compound for research in immunology and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AT791 involves multiple steps, including the formation of benzo[d]oxazole and the subsequent attachment of various functional groups. The key steps include:

    Formation of benzo[d]oxazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of functional groups: The benzo[d]oxazole core is then functionalized with groups such as dimethylamino and propoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

AT791 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzo[d]oxazole core.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

AT791 has a wide range of scientific research applications, including:

Mechanism of Action

AT791 exerts its effects by inhibiting the signaling pathways of Toll-like receptor 7 and Toll-like receptor 9. These receptors are located in the endosomal compartments of immune cells and recognize nucleic acids from pathogens. By binding to these receptors, this compound prevents their activation and subsequent signaling, thereby modulating the immune response. The compound’s ability to accumulate in intracellular acidic compartments enhances its efficacy .

Comparison with Similar Compounds

Similar Compounds

    E6446: Another potent inhibitor of Toll-like receptor 7 and Toll-like receptor 9, with similar mechanisms of action.

    Hydroxychloroquine: A drug commonly used to treat lupus, which also inhibits Toll-like receptor 7 and Toll-like receptor 9 signaling.

Uniqueness of AT791

This compound is unique due to its high oral bioavailability and potent inhibition of both Toll-like receptor 7 and Toll-like receptor 9. Its ability to accumulate in intracellular acidic compartments and weak interaction with nucleic acids make it a highly effective inhibitor compared to other compounds .

Properties

IUPAC Name

3-[4-[6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl]phenoxy]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-25(2)13-5-15-27-19-9-7-18(8-10-19)23-24-21-12-11-20(17-22(21)29-23)28-16-6-14-26(3)4/h7-12,17H,5-6,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYWFWUJUHSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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